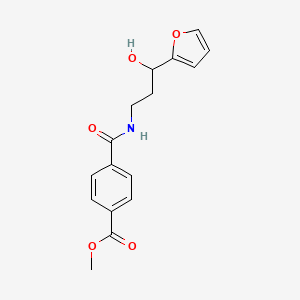

Methyl 4-((3-(furan-2-yl)-3-hydroxypropyl)carbamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-((3-(furan-2-yl)-3-hydroxypropyl)carbamoyl)benzoate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also has a carboxylate ester group (-COOCH3), a carbamoyl group (-CONH2), and a hydroxypropyl group (-CH2-CHOH-CH2-).

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the furan ring. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan ring, the ester group, and the carbamoyl group. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The ester group can participate in reactions such as hydrolysis, reduction, and transesterification. The carbamoyl group can also undergo various reactions, including hydrolysis and reactions with amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing its properties could include its size, shape, functional groups, and the presence of the aromatic furan ring .Wissenschaftliche Forschungsanwendungen

Antagonistic Activity Against Human Leukotriene Receptors

One study involves the synthesis of compounds with potent antagonistic activity against human leukotriene B4 BLT1 and/or BLT2 receptors. These compounds, including derivatives of furan, have been prepared and evaluated for their leukotriene B4 (LTB4) antagonistic activity, with some showing potent antagonism against human BLT1 and BLT2 receptors (Ando et al., 2004).

Renewable PET Production

Research into the production of biobased terephthalic acid precursors has identified silica molecular sieves containing framework Lewis acid centers as useful catalysts. These catalysts facilitate Diels–Alder and dehydrative aromatization reactions between ethylene and various renewable furans. This pathway is significant for the production of renewable polyethylene terephthalate (PET) (Pacheco et al., 2015).

Furan Diels-Alder Reaction

Another study explored the unusual furan Diels-Alder reaction involving difluorinated alkenoate and furan, demonstrating a highly polar transition state stabilized by a tin(IV) catalyst. This research offers insights into the reaction mechanism and the effect of fluorination on the reactivity of dienophiles with furan (Griffith et al., 2006).

Inhibition of Adipogenic Differentiation

A study on benzo[b]furan derivatives from the traditional Chinese medicine Danshen found that certain derivatives can inhibit adipocyte differentiation and the induction of adipokines visfatin and resistin in adipocytes. This finding suggests potential applications in managing obesity-associated inflammatory and metabolic diseases (Sung et al., 2010).

Biobased Polyester Synthesis

Research into biobased polyesters has identified 2,5-bis(hydroxymethyl)furan as a valuable biobased rigid diol for polyester synthesis, comparable to aromatic monomers. Enzymatic polymerization of this diol with various diacid ethyl esters has led to the successful synthesis of novel furan polyesters, showcasing the potential of furans in sustainable material production (Jiang et al., 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-[[3-(furan-2-yl)-3-hydroxypropyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5/c1-21-16(20)12-6-4-11(5-7-12)15(19)17-9-8-13(18)14-3-2-10-22-14/h2-7,10,13,18H,8-9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIARSKWRULASOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-methyl-4-nitro-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B2768419.png)

![1-((4-((2,5-dimethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2768420.png)

methanone](/img/structure/B2768423.png)

![4-oxo-N-phenyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2768427.png)

![Ethyl 4-[3-methyl-2,6-dioxo-7-(2-pyrimidin-2-ylsulfanylethyl)purin-8-yl]piperazine-1-carboxylate](/img/structure/B2768433.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2768439.png)

![2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2768440.png)

![N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2768441.png)